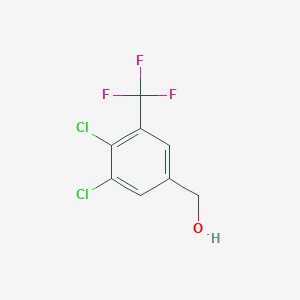

3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol

Beschreibung

3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol (CAS: 1823323-67-6) is a halogenated benzyl alcohol derivative with a trifluoromethyl (-CF₃) group and two chlorine substituents at the 3- and 4-positions of the benzene ring . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular formula is C₈H₅Cl₂F₃O, and its molecular weight is 247.03 g/mol. The electron-withdrawing -CF₃ and chlorine groups influence its reactivity, making it suitable for nucleophilic substitution and coupling reactions .

Eigenschaften

IUPAC Name |

[3,4-dichloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFSOBHRIJCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol typically involves the introduction of the dichloro and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the dichloro or trifluoromethyl groups under specific conditions.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde or 3,4-Dichloro-5-(trifluoromethyl)benzoic acid, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its functional groups, influencing molecular pathways and biological processes. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 3,4-dichloro-5-(trifluoromethyl)benzyl alcohol with structurally related benzyl alcohol derivatives:

Key Differences and Trends

Substituent Effects on Reactivity: Chlorine vs. Bromine’s larger atomic size may slow reaction kinetics in substitution reactions . Fluorine vs. Chlorine: Fluorine’s electronegativity enhances the electron-withdrawing effect, increasing the acidity of the hydroxyl group in 3-fluoro-5-(trifluoromethyl)benzyl alcohol (pKa ~10–12) compared to chlorine analogs (pKa ~12–14) .

Positional Isomerism :

- The 2-chloro-5-CF₃ isomer (CAS 64372-62-9) is less sterically hindered than the 3,4-dichloro analog, making it more reactive in coupling reactions .

- 3,4-Dichloro substitution introduces steric and electronic effects that stabilize intermediates in Suzuki-Miyaura cross-coupling reactions, a feature exploited in pharmaceutical synthesis .

Thermodynamic Stability: Derivatives with multiple halogens (e.g., 3,4-dichloro or 4-bromo-2-chloro) show higher thermal stability due to increased van der Waals interactions, as evidenced by higher melting points compared to mono-halogenated analogs .

Biologische Aktivität

3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol (CAS No. 1824048-31-8) is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol features a benzyl alcohol core with two chlorine atoms and a trifluoromethyl group attached to the aromatic ring. This configuration is known to influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol |

| Molecular Formula | C9H7Cl2F3O |

| Molecular Weight | 257.06 g/mol |

| CAS Number | 1824048-31-8 |

The biological activity of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.

- Enzyme Inhibition : Studies have indicated that compounds containing trifluoromethyl groups can act as potent inhibitors of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Binding : The compound may exhibit affinity for certain receptors involved in neurotransmission and inflammation, potentially modulating pathways related to pain and immune responses .

Pharmacological Activities

Research has highlighted several pharmacological activities associated with 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of halogen substituents is known to enhance the antimicrobial efficacy of benzyl alcohol derivatives .

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines, as evidenced by in vitro assays that demonstrate reduced expression of TNF-alpha and IL-6 in treated cell lines .

- Neuroprotective Potential : There is emerging evidence that suggests neuroprotective effects in models of oxidative stress, indicating its potential utility in neurodegenerative disease therapies .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various benzyl alcohol derivatives, including 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol. Results indicated a significant reduction in bacterial growth (up to 70% inhibition) against Staphylococcus aureus at concentrations as low as 50 µg/mL . -

In Vivo Studies on Anti-inflammatory Activity :

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol led to a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues . -

Neuroprotective Effects in Cell Culture :

In PC12 cells exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests potential applications in conditions like Alzheimer's disease .

Q & A

Q. How is scalability achieved without compromising yield in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.